2-Phenoxypyridin-4-amine

Physicochemical profiling Regioisomer comparison Lead optimization

Regioisomeric impurities undermine kinase inhibitor SAR. This 2-phenoxy-4-pyridinamine isomer ensures a defined scaffold for amide/sulfonamide library synthesis. - Validated in nanomolar JNK3 inhibitor series (Song et al. 2011) - logP 2.416; mp 52-54°C; 95% purity standard, NLT 98% grade available with LC-MS - Free 4-amine handle for parallel derivatization - Multiple vetted suppliers; rapid global shipping

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 21203-83-8
Cat. No. B1594096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxypyridin-4-amine
CAS21203-83-8
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=CC(=C2)N
InChIInChI=1S/C11H10N2O/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H,(H2,12,13)
InChIKeyOFTDZLLFZKPIIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxypyridin-4-amine (CAS 21203-83-8): Core Chemical Identity and Scaffold Classification for Procurement Decisions


2-Phenoxypyridin-4-amine (CAS 21203-83-8) is a disubstituted pyridine bearing a phenoxy group at the 2-position and a primary amine at the 4-position, with a molecular formula of C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol [1]. This compound belongs to the phenoxypyridinamine class, which has been established as a bioisostere of diaryl ethers with distinct properties relevant to both pharmaceutical and agrochemical research [2]. Its computed physicochemical profile includes an experimental logP of 2.416, a melting point of 52–54°C, and aqueous solubility of 0.312 mg/mL (classified as poorly soluble) . The compound carries a defined GHS hazard classification (H302, H315, H319, H335) as recorded in the ECHA C&L Inventory via PubChem [1].

Why Generic Substitution Among Phenoxypyridinamine Regioisomers Is Not Advisable: The Critical Role of the 2-Phenoxy-4-Amino Substitution Pattern


Phenoxypyridinamine regioisomers (e.g., 2-phenoxy-4-amino vs. 3-phenoxy-4-amino vs. 4-phenoxy-3-amino) exhibit distinct physicochemical and biological profiles that preclude simple interchange. The 2-phenoxypyridin-4-amine isomer (target compound) displays a measured logP of 2.416, which is substantially lower than the logP of 3.0373 reported for the 3-phenoxypyridin-4-amine regioisomer (CAS 132038-33-6), indicating meaningful differences in lipophilicity that impact solubility, permeability, and formulation behavior [1]. Furthermore, the positioning of the amine group at the 4-position of the pyridine ring, adjacent to the phenoxy-bearing C-2, creates a distinct electronic environment that governs reactivity in cross-coupling and amidation reactions—a factor critical for downstream synthetic applications where the 4-amino group serves as the primary derivatization handle [2]. In the phenoxypyridinamine patent literature, regioisomers show divergent topical antiinflammatory activities: for instance, 3-phenoxy-4-pyridinamine hydrochloride demonstrated 79% inhibition in the PIPE assay and 95% inhibition in the PLA₂ assay, while 4-phenoxy-3-pyridinamine showed only 34% PIPE inhibition, underscoring that biological potency is exquisitely sensitive to substitution position [3].

2-Phenoxypyridin-4-amine (CAS 21203-83-8): Quantified Differentiation Evidence Versus Closest Analogs


Lipophilicity Difference Between 2-Phenoxypyridin-4-amine and Its 3-Phenoxy Regioisomer Drives Solubility and Permeability Divergence

2-Phenoxypyridin-4-amine exhibits a measured logP of 2.416, compared to a logP of 3.0373 for the 3-phenoxypyridin-4-amine regioisomer (CAS 132038-33-6), representing a difference of approximately 0.62 log units [1]. This indicates the 2-phenoxy isomer is more hydrophilic. The target compound's aqueous solubility, determined computationally by the ESOL method, is 0.312 mg/mL (0.00168 mol/L), placing it in the 'Poorly soluble' class .

Physicochemical profiling Regioisomer comparison Lead optimization

Solid-State Property Differentiation: Defined Melting Point of 52–54°C Enables Crystalline Handling and Purification

2-Phenoxypyridin-4-amine is characterized as a crystalline solid with a defined melting point of 52–54°C as reported by Chembase (Enamine catalog entry EN300-69248) [1]. This relatively low but well-defined melting point facilitates purification via recrystallization and enables standard solid handling protocols. In contrast, the 3-phenoxy regioisomer (CAS 132038-33-6) does not have a widely reported experimental melting point in the same accessible databases, which can complicate solid-form characterization during procurement and QC verification [2].

Crystallinity Purification Solid-state characterization

Regioisomer-Dependent Antiinflammatory Activity: 3-Phenoxy vs. 4-Phenoxy Pyridinamines Show Divergent In Vivo Efficacy in the TPA-Induced Ear Edema Model

In US Patent 4,959,377, phenoxypyridinamine regioisomers were evaluated in four dermatological antiinflammatory assays (PIPE, PLA₂, AAEE, TPAEE) using a murine TPA-induced ear edema model [1]. 3-Phenoxy-4-pyridinamine hydrochloride demonstrated 79% edema reduction in the PIPE assay (0.1 M) and 95% reduction in the PLA₂ assay (0.01 M), along with 60% reduction in the TPAEE test (10 μg/ear). In contrast, the regioisomer 4-phenoxy-3-pyridinamine showed only 34% PIPE inhibition (single data point available). Although 2-phenoxypyridin-4-amine itself was not among the exemplified compounds, these data demonstrate that antiinflammatory potency within this scaffold class is strongly regioisomer-dependent, and the 2-phenoxy-4-amino substitution pattern positions the amine for critical hydrogen-bond interactions distinct from the 3- and 4-substituted variants [1].

Antiinflammatory activity Structure-activity relationship Dermatological pharmacology

2-Phenoxypyridine Scaffold Validated for JNK3 Kinase Inhibition: Potent In Vivo Profiles Achieved Through Scaffold Optimization from Pyrimidine Precursors

The 2-phenoxypyridine scaffold, of which 2-phenoxypyridin-4-amine is the core amino-substituted building block, was systematically optimized from an earlier pyrimidine-based JNK1 inhibitor series to yield potent and selective JNK3 inhibitors with good in vivo profiles [1]. The study by Song et al. (2011) demonstrated that the 2-phenoxypyridine core provides a superior pharmacokinetic and selectivity profile compared to the pyrimidine progenitor series. Although the specific 4-amino-substituted compound was not the final optimized lead, the scaffold itself—bearing the 2-phenoxy group—was essential for JNK3 binding, and the 4-position serves as the primary vector for introducing substituents that modulate potency and selectivity [1]. A subsequent 3D-QSAR CoMFA study on phenoxypyridine-based JNK3 inhibitors further validated the quantitative structure-activity relationships governing this scaffold [2].

Kinase inhibition JNK3 CNS drug discovery

Vendor-Reported Purity and Analytical Documentation: Tiered Quality Levels from 95% to NLT 98% with Batch-Specific QC

Multiple vendors supply 2-phenoxypyridin-4-amine at differentiated purity and documentation levels. Bidepharm offers standard purity of 95% with batch-specific QC reports including NMR, HPLC, and GC . Synblock provides a higher specification of NLT 98% purity with comprehensive documentation including MSDS, NMR, HPLC, and LC-MS . MolCore certifies NLT 98% purity under ISO quality systems suitable for global pharmaceutical R&D . These tiered offerings enable procurement decisions based on the required rigor: 95% purity may suffice for early-stage library synthesis, while NLT 98% with full analytical characterization is appropriate for SAR campaigns requiring high-confidence data.

Quality control Analytical characterization Procurement specification

Optimal Procurement and Application Scenarios for 2-Phenoxypyridin-4-amine (CAS 21203-83-8) Based on Verified Evidence


Kinase Inhibitor Lead Generation: JNK3-Targeted Library Synthesis Using the 2-Phenoxypyridine Scaffold

Procurement of 2-phenoxypyridin-4-amine as a core building block for synthesizing focused kinase inhibitor libraries targeting JNK3 is supported by the validated 2-phenoxypyridine scaffold series reported by Song et al. (2011), which demonstrated nanomolar JNK3 potency and favorable in vivo profiles when optimized from this core [1]. The 4-amino group serves as the primary diversification handle for introducing amide, sulfonamide, urea, or N-aryl substituents via standard coupling chemistry. For SAR-critical studies, use the NLT 98% purity grade with LC-MS documentation to ensure that observed biological activity can be confidently attributed to the test compound rather than impurities.

Antiinflammatory Drug Discovery: Phenoxypyridinamine Scaffold Exploration for Topical Dermatological Agents

The phenoxypyridinamine class has demonstrated potent topical antiinflammatory activity as documented in US Patent 4,959,377, where regioisomeric phenoxypyridinamines achieved up to 95% inhibition in the PLA₂ assay and 79% inhibition in the PIPE assay at 0.01–0.1 M concentrations [2]. The 2-phenoxy-4-amino isomer offers a distinct substitution pattern not exemplified in the original patent, presenting an opportunity for novel IP generation. Its lower logP (2.416 vs. 3.037 for the 3-phenoxy isomer) suggests potentially improved aqueous compatibility for topical formulation [3].

Agrochemical Discovery: Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicide Scaffold Derivatization

The phenoxypyridine scaffold has been extensively explored in agrochemical discovery, with certain derivatives achieving PPO inhibition IC₅₀ values as low as 0.00667 mg/L and exhibiting herbicidal activity comparable to oxyfluorfen [4]. 2-Phenoxypyridin-4-amine provides a synthetically tractable entry point into this chemotype, with the free 4-amino group enabling rapid parallel derivatization for herbicide lead optimization programs.

Medicinal Chemistry Building Block Procurement: Multi-Vendor Sourcing with QC-Gated Selection

For routine medicinal chemistry applications requiring a phenoxypyridine building block, 2-phenoxypyridin-4-amine is available from at least four established vendors (Bidepharm, Synblock, MolCore, GLPBio) with purities ranging from 95% to NLT 98% and varying analytical documentation packages . The defined melting point of 52–54°C provides a rapid identity check upon receipt, and the GHS hazard profile (H302, H315, H319, H335) is well-documented, enabling compliant laboratory handling [5]. For cost-sensitive library production, the 95% grade is adequate; for quantitative bioassay use, the NLT 98% grade with LC-MS traceability is recommended.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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